(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid
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Overview
Description
(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid is a natural product found in Streptomyces griseoaurantiacus and Streptomyces jietaisiensis with data available.
Scientific Research Applications
Asymmetric Synthesis
The compound (2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid and its derivatives have been studied for their potential in asymmetric synthesis. Weinges and Schwarz (1993) explored the substrate-controlled asymmetric synthesis of similar furo-furan derivatives, highlighting the potential of these compounds in the synthesis of complex organic molecules with specific chirality (Weinges & Schwarz, 1993).
Novel Compound Synthesis from Natural Sources
Research by Chen et al. (2017) on furan derivatives from a mangrove-derived endophytic fungus demonstrates the potential of furo-furan derivatives in the discovery of new natural products. This study underscores the importance of these compounds in the field of natural product chemistry and drug discovery (Chen et al., 2017).
Cytotoxicity and Antiprotozoal Properties
Studies like those by Meilert et al. (2004) and Ismail et al. (2004) investigate the cytotoxicity and antiprotozoal properties of similar furan compounds. These research efforts are crucial for understanding the therapeutic potential and safety profile of such compounds in medical applications (Meilert et al., 2004) (Ismail et al., 2004).
Enzymatic Synthesis of Furan Carboxylic Acids
Jia et al. (2019) demonstrated the potential of enzyme cascade systems for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This study showcases the use of biocatalysis in the efficient and sustainable production of valuable furan derivatives (Jia et al., 2019).
Antibacterial and Antioxidant Activities
Research by Ma et al. (2016) on a new furan derivative from an endophytic Aspergillus flavus indicates the antimicrobial and antioxidant properties of these compounds, contributing to the exploration of new therapeutic agents (Ma et al., 2016).
Properties
Molecular Formula |
C14H15N5O7 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
(2R,3R,3aS,6aR)-2-(6-aminopurin-9-yl)-5-(carboxymethyl)-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-carboxylic acid |
InChI |
InChI=1S/C14H15N5O7/c15-10-7-11(17-3-16-10)19(4-18-7)12-8(22)9-5(25-12)1-14(26-9,13(23)24)2-6(20)21/h3-5,8-9,12,22H,1-2H2,(H,20,21)(H,23,24)(H2,15,16,17)/t5-,8-,9-,12-,14?/m1/s1 |
InChI Key |
JSIJXGJOXVPSCW-BTCNWKQISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1(CC(=O)O)C(=O)O |
Synonyms |
griseolic acid C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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